![molecular formula C12H18ClNO B1318211 3-Piperidin-4-ylmethyl-phenol hydrochloride CAS No. 782504-72-7](/img/structure/B1318211.png)
3-Piperidin-4-ylmethyl-phenol hydrochloride
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Overview
Description
3-Piperidin-4-ylmethyl-phenol hydrochloride is a chemical compound with the CAS Number: 782504-72-7 . It has a molecular weight of 227.73 and its molecular formula is C12H17NO·HCl . The IUPAC name for this compound is 3-(4-piperidinylmethyl)phenol hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Piperidin-4-ylmethyl-phenol hydrochloride consists of a phenol group attached to a piperidine ring via a methylene bridge . The InChI code for this compound is 1S/C12H17NO.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H .Physical And Chemical Properties Analysis
The physical state of 3-Piperidin-4-ylmethyl-phenol hydrochloride is solid . It should be stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Antipsychotic
Lastly, they may have applications in treating certain psychiatric conditions.
It’s important to note that these applications are general to piperidine derivatives and may not specifically apply to 3-Piperidin-4-ylmethyl-phenol hydrochloride . For detailed and specific applications related to this compound, further research and access to specialized databases or peer-reviewed papers would be necessary.
Safety and Hazards
properties
IUPAC Name |
3-(piperidin-4-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDJCORYMHEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588783 |
Source
|
Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
782504-72-7 |
Source
|
Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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